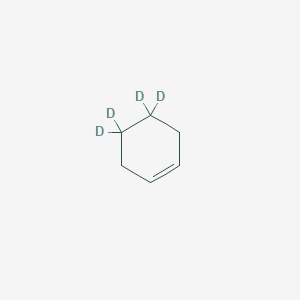

Cyclohexene-4,4,5,5-D4

CAS No.: 68756-10-5

Cat. No.: VC3021750

Molecular Formula: C6H10

Molecular Weight: 86.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68756-10-5 |

|---|---|

| Molecular Formula | C6H10 |

| Molecular Weight | 86.17 g/mol |

| IUPAC Name | 4,4,5,5-tetradeuteriocyclohexene |

| Standard InChI | InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i5D2,6D2 |

| Standard InChI Key | HGCIXCUEYOPUTN-NZLXMSDQSA-N |

| Isomeric SMILES | [2H]C1(CC=CCC1([2H])[2H])[2H] |

| SMILES | C1CCC=CC1 |

| Canonical SMILES | C1CCC=CC1 |

Introduction

Chemical Identity and Structural Characteristics

Cyclohexene-4,4,5,5-D4 (CAS: 68756-10-5) is a deuterated isotopologue of cyclohexene with the molecular formula C6H6D4, indicating six carbon atoms, six hydrogen atoms, and four deuterium atoms. The compound's structure features a six-membered carbon ring with a double bond between positions 1 and 2, while the four hydrogen atoms at positions 4 and 5 are replaced with deuterium atoms .

Structural and Identification Parameters

The selective deuteration pattern in Cyclohexene-4,4,5,5-D4 creates a molecule with unique spectroscopic and chemical properties that distinguish it from both non-deuterated cyclohexene and other deuterated cyclohexene variants. The compound has several formal identifiers that are used in scientific literature and commercial catalogs.

Table 1: Structural and Identification Parameters of Cyclohexene-4,4,5,5-D4

| Parameter | Value |

|---|---|

| CAS Registry Number | 68756-10-5 |

| Molecular Formula | C6H6D4 |

| IUPAC Name | 4,4,5,5-tetradeuteriocyclohexene |

| Common Synonyms | (4,4,5,5-²H₄)cyclohex-1-ene, Cyclohexene-4,4,5,5-d4 |

| InChI | InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i5D2,6D2 |

| InChIKey | HGCIXCUEYOPUTN-NZLXMSDQSA-N |

| SMILES | [2H]C1(CC=CCC1([2H])[2H])[2H] |

Data compiled from PubChem database information

Physical and Chemical Properties

The physical and chemical properties of Cyclohexene-4,4,5,5-D4 are influenced by its deuterium content, which affects properties such as bond strength, vibrational frequencies, and reaction kinetics compared to non-deuterated cyclohexene.

Table 2: Physical and Chemical Properties of Cyclohexene-4,4,5,5-D4

| Property | Value |

|---|---|

| Molecular Weight | 86.17 g/mol |

| Exact Mass | 86.103357303 Da |

| Topological Polar Surface Area | 0 Ų |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 0 |

| Rotatable Bond Count | 0 |

| Heavy Atom Count | 6 |

| Complexity | 45.1 |

| Isotope Atom Count | 4 |

Data derived from PubChem computational property calculations

The deuterium substitution at positions 4 and 5 creates a compound with altered spectroscopic properties while maintaining similar chemical reactivity to standard cyclohexene. The presence of deuterium atoms affects the vibrational modes and rotational transitions of the molecule, making it valuable for spectroscopic studies and mechanism investigations in organic reactions.

Synthesis Methods and Preparation

The preparation of Cyclohexene-4,4,5,5-D4 requires sophisticated synthetic approaches to ensure precise deuterium incorporation at the desired positions. Several methodologies have been developed for the selective deuteration of cyclohexene to yield the 4,4,5,5-D4 variant.

Applications in Scientific Research

Cyclohexene-4,4,5,5-D4 has found significant applications across multiple scientific disciplines, with particular utility in spectroscopy, reaction mechanism studies, and pharmaceutical research.

Spectroscopic Applications

The selective deuteration pattern of Cyclohexene-4,4,5,5-D4 creates distinct spectroscopic properties that are valuable in analytical chemistry. In NMR spectroscopy, the deuterium atoms at positions 4 and 5 create unique spectral patterns that can be leveraged for structural elucidation and reaction monitoring.

The compound serves as an excellent internal standard or reference material in spectroscopic analyses, as the deuterium-carbon bonds exhibit different vibrational frequencies and nuclear spin properties compared to hydrogen-carbon bonds . These distinctive spectroscopic signatures make Cyclohexene-4,4,5,5-D4 useful for:

-

Distinguishing between similar molecular environments

-

Tracking molecular transformations

-

Studying molecular dynamics and conformational changes

-

Serving as an internal standard in complex mixture analyses

Reaction Mechanism Investigations

Cyclohexene-4,4,5,5-D4 serves as a powerful tool in investigating reaction mechanisms. The selective deuteration allows researchers to track the fate of specific atoms during chemical transformations, providing insights into:

-

Reaction pathways and intermediates

-

Kinetic isotope effects

-

Stereochemical outcomes of reactions

-

Regioselectivity in chemical transformations

By comparing reaction rates and products between deuterated and non-deuterated cyclohexene variants, researchers can elucidate subtle mechanistic details that would otherwise remain obscure . This makes Cyclohexene-4,4,5,5-D4 an invaluable tool in physical organic chemistry and catalysis research.

Comparison with Other Deuterated Cyclohexenes

Cyclohexene-4,4,5,5-D4 is part of a broader family of deuterated cyclohexene derivatives, each with distinct deuteration patterns that confer specific properties and applications.

Future Research Directions

The ongoing development and application of Cyclohexene-4,4,5,5-D4 point toward several promising future research directions that could expand its utility and impact.

Advanced Synthetic Methodologies

Future research will likely focus on developing more efficient and scalable methods for synthesizing Cyclohexene-4,4,5,5-D4 and related deuterated compounds. Potential advances include:

-

Catalytic systems with higher efficiency and selectivity

-

Flow chemistry approaches for continuous production

-

Green chemistry methodologies that reduce waste and environmental impact

-

Scale-up procedures to make deuterated compounds more accessible and affordable

These methodological improvements could significantly increase the availability and reduce the cost of Cyclohexene-4,4,5,5-D4, making it more accessible for a wider range of research applications .

Integration with Advanced Analytical Techniques

Future research will likely explore the integration of Cyclohexene-4,4,5,5-D4 with cutting-edge analytical techniques such as:

-

Two-dimensional infrared spectroscopy for studying molecular dynamics

-

Advanced solid-state NMR methods for materials science applications

-

Hyperpolarization techniques for enhanced sensitivity in magnetic resonance

-

Combination with other isotopic labeling strategies for multi-dimensional analysis

These integrations could open new avenues for studying complex molecular systems and biological processes with unprecedented detail and precision .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume